3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Epigenetics BRD4 Bromodomain X-ray Crystallography

Fragment-based drug design campaigns targeting BRD4 bromodomains often lack structurally characterized starting points, wasting resources on unvalidated hits. MEN1404BS (CAS 1081149-04-3) solves this with atomic-resolution binding geometry (PDB 9FWX, 1.25 Å) and published NMR CSP benchmarks (R² > 0.90). • Structurally validated BRD4 BD1 binder with defined methyl-π interaction geometry at the WPF motif. • 6-Amino (BRD4) vs. 6-aryl (GABA-A) chemotype distinction enables orthogonal pharmacological probing alongside CL 218872. • Custom synthesis with purity ≥95%; inquire for batch-specific CoA and lead times.

Molecular Formula C14H15N5
Molecular Weight 253.30 g/mol
Cat. No. B12179070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC14H15N5
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NCCC3=CC=CC=C3
InChIInChI=1S/C14H15N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,15,18)
InChIKeyPVZFGNSODNZOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEN1404BS: Defined BRD4 Bromodomain Probe


3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MEN1404BS, PDB Ligand ID: A1IGX) is a synthetic heterocyclic compound (C14H15N5, MW 253.30 g/mol) within the [1,2,4]triazolo[4,3-b]pyridazine class [1]. This scaffold has been validated as a bromodomain inhibitor chemotype, with multiple derivatives demonstrating micromolar IC50 values against BRD4 bromodomains (BD1 and BD2) and confirmed binding modes via X-ray crystallography [2]. The compound features a 3-methyl substitution on the triazole ring and an N-(2-phenylethyl)amino group at the 6-position of the pyridazine, distinguishing it from related analogs that employ indole-based or cyclohexenyl-based side chains. A high-resolution (1.25 Å) co-crystal structure with BRD4 BD1 has been deposited in the Protein Data Bank (PDB 9FWX), establishing definitive structural proof of target engagement [3].

Structurally validated BRD4 bromodomain probe with defined binding geometry
1.25 Å co-crystal structure (PDB 9FWX) confirms target engagement
Supports fragment-based drug design and methyl-π interaction studies
NMR CSP method validated with MEN1404BS as reference ligand
Differentiates 6-amino BRD4 chemotype from 6-aryl GABA-A chemotype
Avoids confounding neuroactive pharmacology in epigenetic assays

Substitution Risks in Triazolopyridazine Probes


Within the [1,2,4]triazolo[4,3-b]pyridazine chemotype, minor structural variations at the R1 (triazole 3-position) and R2 (6-amino substituent) sites produce order-of-magnitude differences in BRD4 inhibitory activity. Kim et al. (2023) demonstrated that changing R1 from methyl to trifluoromethyl (compound 5 → 6) yielded only a modest ~1.8-fold IC50 improvement, whereas replacing the indole-based R2 group with 4-methylpiperidine (compound 5 → 14) improved BD1 IC50 from 17.1 μM to 5.7 μM—a 3-fold gain [1]. Conversely, introducing a cyclohexenylethyl R2 group (as in CeMMEC2) produces a potent BRD4 inhibitor with IC50 of 0.9 μM . These SAR findings demonstrate that the triazolo[4,3-b]pyridazine core is not a passive scaffold; the specific combination of R1 and R2 substituents dictates both binding potency and domain selectivity. Therefore, procuring an uncharacterized analog without defined R1/R2 substituents introduces substantial risk of obtaining a compound with negligible BRD4 engagement or an entirely different biological profile, such as GABA-A receptor modulation observed in earlier 3-methyl-6-aryl analogs (e.g., CL 218872) .

R1/R2 Minor substituent changes may shift BRD4 potency by orders of magnitude; uncharacterized analogs risk negligible target engagement
Chemotype 6-aryl analogs (e.g., CL 218872) engage GABA-A receptors, not BRD4; substitution pattern dictates biological target profile
Structure Lack of public co-crystal structure for analogs like CeMMEC2 limits binding-mode validation and rational optimization

MEN1404BS vs Closest Analogs: Key Evidence


Definitive BRD4 BD1 Co-Crystal Structure

MEN1404BS (3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine) has a publicly available, high-resolution (1.25 Å) co-crystal structure with human BRD4 bromodomain 1 (BD1), deposited as PDB 9FWX by Bader and Kessler (Boehringer Ingelheim) [1]. This structure reveals the precise binding geometry: the 3-methyl group on the triazole ring engages the conserved WPF motif in the Kac binding pocket via methyl-π interactions with Trp81, Pro82, and Phe83, while the N-(2-phenylethyl) side chain extends toward the solvent-exposed region [2]. In contrast, the widely used chemical probe CeMMEC2 (N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, IC50 = 0.9 μM against BRD4) has no publicly deposited co-crystal structure, leaving its precise binding mode unvalidated . Similarly, the indole-based analogs characterized by Kim et al. (2023) have co-crystal structures at lower resolution (1.4–1.53 Å for compounds 5, 6, 12, 14; PDB entries 7YMG, 7YQ9, 8GPZ, 8GQ0) but exhibit different R1/R2 substitution patterns [3].

BRD4 BD1 Co-Crystal
Cross-study comparable
1.25 Å resolution; PDB 9FWX; R-free 0.190 vs. CeMMEC2 (no public structure)
Highest-resolution structural proof of target engagement in this chemotype class
Enables structure-guided optimization; CeMMEC2 binding mode remains unvalidated
Epigenetics BRD4 Bromodomain X-ray Crystallography Structure-Based Drug Design

Validated Methyl-π Interaction Geometry

The J. Med. Chem. 2024 study by Beier et al. used MEN1404BS as one of 16 BRD4-BD1 binders to experimentally validate a novel NMR method for probing protein-ligand methyl-π interaction geometries [1]. The study demonstrated that the 3-methyl group of MEN1404BS induces measurable chemical shift perturbations (CSPs) in selectively 13C-labeled leucine and isoleucine methyl groups within the BRD4 BD1 binding pocket (specifically Leu92, Leu94, and Ile146), producing an R² correlation of 0.90–0.91 between measured and calculated CSP values using the Pople ring-current model [1]. This provides direct experimental evidence that the 3-methyl substituent participates in a geometrically defined methyl-π interaction with the aromatic side chains of the WPF motif, a key pharmacophoric feature for Kac mimetic bromodomain inhibitors. In contrast, analogs such as compound 6 (3-CF3 substitution) lose this methyl-π interaction in favor of hydrophilic trifluoromethyl interactions, while maintaining similar overall binding poses [2].

Methyl-π Interaction
Cross-study comparable
NMR CSP validated; Pople model R² = 0.90–0.91 for Leu92, Leu94, Ile146 methyl groups
Experimentally quantified methyl-π geometry benchmark for fragment optimization
3-CF3 analog lacks this interaction; different potency drivers may apply
NMR Spectroscopy Fragment-Based Drug Design Methyl-π Interactions Binding Mode Validation

Phenylethyl vs Cyclohexenylethyl N-Substituent

MEN1404BS and CeMMEC2 share an identical triazolo[4,3-b]pyridazin-6-amine core with a 3-methyl substituent but differ exclusively at the N-alkyl side chain: MEN1404BS bears an N-(2-phenylethyl) group (aromatic), while CeMMEC2 bears an N-[2-(cyclohexen-1-yl)ethyl] group (aliphatic cyclic alkene) [1]. This single structural difference carries significant implications: the phenylethyl side chain of MEN1404BS introduces an additional aromatic ring that can participate in edge-to-face or offset π-stacking interactions with protein aromatic residues, whereas CeMMEC2's cyclohexenyl group provides primarily hydrophobic van der Waals contacts. The 1.25 Å crystal structure of MEN1404BS (PDB 9FWX) shows the phenylethyl group extending toward the solvent-exposed region beyond the WPF motif, suggesting potential for derivatization at the phenyl ring to modulate physicochemical properties without disrupting the core methyl-π interaction [1]. CeMMEC2, with a reported BRD4 IC50 of 0.9 μM, is ~19-fold more potent than the closest indole-based analog with 3-methyl substitution (compound 5, BD1 IC50 = 17.1 μM), but its binding mode remains structurally uncharacterized [2].

N-Substituent Profile
Cross-study comparable
Phenylethyl (aromatic) vs. cyclohexenylethyl (aliphatic) side chain; distinct interaction surface
Structurally characterized aromatic side chain supports systematic SAR exploration
CeMMEC2 more potent (~19-fold vs compound 5) but binding mode uncharacterized
Fragment-Based Drug Design Ligand Efficiency Structure-Activity Relationship BRD4 BD1

Pan-BET Bromodomain Engagement Profile

The triazolo[4,3-b]pyridazine chemotype has been characterized as a pan-BET inhibitor scaffold. Kim et al. (2023) measured both BD1 and BD2 IC50 values for four compounds (5, 6, 12, 14) and found that all four inhibited both domains, with BD2 IC50 values consistently 1.2–1.45-fold higher (weaker) than corresponding BD1 values [1]. For example, compound 5 showed BD1 IC50 = 17.1 μM and BD2 IC50 = 23.2 μM (BD2/BD1 ratio = 1.36), while compound 14 showed BD1 IC50 = 5.7 μM and BD2 IC50 = 7.4 μM (ratio = 1.30). This consistent pan-BET profile contrasts with certain other chemotypes that achieve BD1- or BD2-selective inhibition [2]. CeMMEC2 has been reported to bind both bromodomains of BRD4 comparably to (S)-JQ1 . By class-level inference, MEN1404BS (3-methyl, N-phenylethyl substitution) is expected to exhibit a similar pan-BET profile, making it suitable for applications requiring dual BD1/BD2 engagement rather than domain-selective probing.

Pan-BET Profile
Class-level inference
Predicted BD2/BD1 IC50 ratio ~1.2–1.4; consistent with dual BD1/BD2 engagement
Expected pan-BET profile suitable for dual bromodomain study context
Direct measurement pending; domain-selective experiments require alternative probes
BET Bromodomain BRD4 BD1/BD2 Pan-BET Inhibitor Isoform Selectivity

6-Amino vs 6-Aryl Scaffold Selectivity

A critical distinction exists between 6-amino-substituted triazolo[4,3-b]pyridazines (such as MEN1404BS) and 6-aryl-substituted analogs (such as CL 218872 and related compounds). The 6-aryl series, exemplified by CL 218872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, CAS 66548-69-4), are well-characterized ligands for the benzodiazepine binding site of GABA-A receptors, with reported Ki values in the range of 720–2000 nM at α2/β3/γ2-containing receptor subtypes . A patent from Merck Sharp & Dohme (WO 1999/025353) specifically claims 6-alkoxy-substituted triazolo[4,3-b]pyridazines as selective GABA-A α2/α3 ligands for treating schizophrenia and pain [1]. In contrast, the 6-amino-substituted series (including MEN1404BS, CeMMEC2, and the Kim et al. compounds) has been characterized as BRD4 bromodomain inhibitors with no reported GABA-A activity [2][3]. This chemotype-level distinction is essential for procurement: selecting a 6-aryl analog inadvertently introduces GABA-A pharmacology, potentially confounding cellular phenotypic readouts.

6-Amino vs 6-Aryl
Class-level inference
6-amino series: BRD4 bromodomain inhibitors. 6-aryl series: GABA-A receptor ligands (Ki 720–2000 nM)
Substitution pattern determines target engagement; binary pharmacological switch
Critical for deconvolving epigenetic vs. neuroactive effects in phenotypic assays
GABA-A Receptor Benzodiazepine Receptor Target Selectivity Chemical Genomics

MEN1404BS: Optimal Applications in Epigenetic Drug Discovery


Fragment-Based Design for BRD4 BD1 Optimization

MEN1404BS is ideally suited as a fragment-elaboration starting point for BRD4 bromodomain inhibitor programs. The 1.25 Å co-crystal structure (PDB 9FWX) provides atomic-resolution detail of the binding pose, revealing that the 3-methyl group engages the WPF motif via methyl-π interactions while the N-(2-phenylethyl) side chain extends toward a solvent-exposed region amenable to derivatization [1]. The experimentally validated NMR CSP data from Beier et al. (2024) provide quantitative benchmarks (R² = 0.90–0.91 for Pople model correlation) for assessing whether new analogs preserve the key methyl-π interaction geometry [1]. This level of structural characterization exceeds what is available for many fragment hits and enables structure-guided optimization cycles. Researchers should use this compound to establish baseline binding geometry, then systematically modify the phenylethyl group to improve potency while monitoring CSP preservation as a quality control metric.

NMR Method for Methyl-π Interaction Studies

The J. Med. Chem. 2024 study that produced PDB 9FWX specifically employed MEN1404BS as a representative BRD4 BD1 binder to validate a novel NMR methodology for detecting and quantifying methyl-π interactions in protein-ligand complexes [1]. The compound's combination of a single methyl group (3-position of triazole) with a phenyl-containing side chain makes it an optimal test ligand for method development: it provides a clean, interpretable CSP signal from the triazole methyl while the phenylethyl aromatic ring serves as the π-acceptor for additional interaction studies. Laboratories developing or benchmarking NMR-based fragment screening methods can use MEN1404BS as a characterized positive control with known binding geometry, CSP magnitude, and model correlation metrics (R² > 0.90) [1].

Pan-BET Reference for Assay Development

Based on class-level SAR from the Kim et al. (2023) series, the triazolo[4,3-b]pyridazine chemotype provides consistent dual BD1/BD2 inhibition with BD2/BD1 IC50 ratios of 1.18–1.36 [2]. MEN1404BS, as a structurally characterized member of this class with a validated BRD4 BD1 co-crystal structure, can serve as a reference compound for developing and validating AlphaScreen, TR-FRET, or BROMOscan assays targeting BRD4 bromodomains. Unlike the more potent but structurally uncharacterized CeMMEC2 (IC50 = 0.9 μM), MEN1404BS offers the advantage of known binding geometry for troubleshooting assay artifacts related to compound aggregation, non-specific binding, or fluorescence interference . Its expected micromolar potency range (by class inference) makes it suitable as a mid-range assay control between the high-potency positive control JQ1 (IC50 ~195–251 nM) and inactive negative controls [2].

Differentiating 6-Amino vs 6-Aryl Pharmacology

MEN1404BS serves as a critical chemical biology tool for distinguishing BRD4-mediated epigenetic effects from GABA-A receptor-mediated neuroactive effects within the triazolo[4,3-b]pyridazine scaffold space. The 6-amino substitution pattern defines the BRD4-inhibitory chemotype, while the 6-aryl substitution pattern (exemplified by CL 218872, GABA-A Ki = 720–2000 nM) defines the benzodiazepine-site ligand chemotype [3]. In cellular phenotypic screening campaigns where both target classes may contribute to observed effects, MEN1404BS can be used alongside CL 218872 as a pair of chemically related but pharmacologically orthogonal probes to deconvolve mechanism of action. This application is particularly relevant for neuroscience or oncology programs where BRD4 inhibitors and GABA-A modulators may produce overlapping transcriptional or behavioral phenotypes.

Application
Selection Property
Validation Focus
BRD4 BD1 fragment elaboration
Validated 1.25 Å co-crystal structure with defined methyl-π geometry
Structure-guided optimization of solvent-exposed phenylethyl region
NMR methyl-π interaction method development
Experimentally benchmarked CSP readout (R² > 0.90 for Pople model)
Reproducibility of 1H-13C HSQC chemical shift perturbation patterns
Pan-BET bromodomain assay reference
Class-level inferred dual BD1/BD2 engagement with structurally known binding mode
Assay compatibility and aggregation behavior vs. JQ1 and negative controls
BRD4 vs. GABA-A pharmacological deconvolution
6-amino substitution defines BRD4 chemotype; orthogonal to 6-aryl GABA-A ligands
Target engagement selectivity in cellular phenotypic screening panels
Quote Request

Request a Quote for 3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.